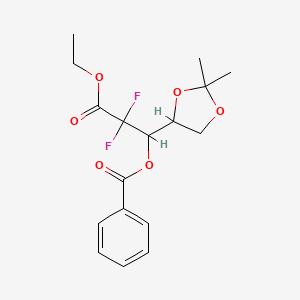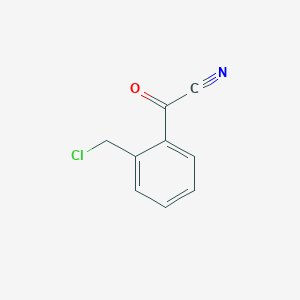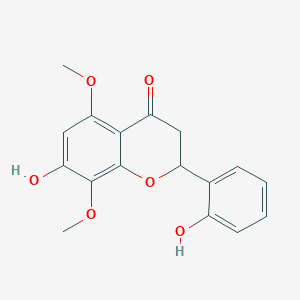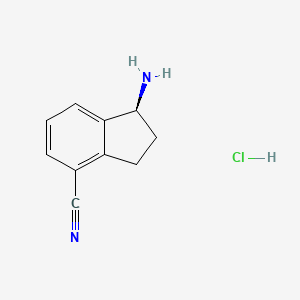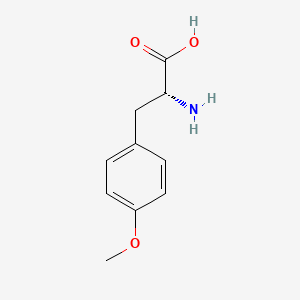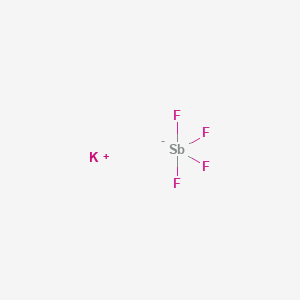
1-Methyl-1H-tetrazole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-tetrazole-5-carbonyl chloride is an organic compound that belongs to the tetrazole family Tetrazoles are heterocyclic compounds containing a five-membered ring composed of one carbon atom and four nitrogen atoms
Méthodes De Préparation
The synthesis of 1-Methyl-1H-tetrazole-5-carbonyl chloride typically involves the reaction of 1-methyl-1H-tetrazole with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-1H-tetrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 1-methyl-1H-tetrazole-5-carboxylic acid.
Coordination Chemistry: It can form complexes with transition metals, which can be used in various applications such as catalysis and material science.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-1H-tetrazole-5-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds. Tetrazole derivatives are known for their biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Material Science: It is used in the synthesis of energetic materials and coordination complexes. These materials have applications in explosives, propellants, and pyrotechnics.
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which can be used in catalysis and as materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-1H-tetrazole-5-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or nucleic acids. The tetrazole ring can mimic carboxylic acids, allowing it to interact with biological molecules in a similar manner.
Comparaison Avec Des Composés Similaires
1-Methyl-1H-tetrazole-5-carbonyl chloride can be compared with other tetrazole derivatives such as:
- 1-Phenyl-5-methyltetrazole
- 1-Methyl-5-benzyltetrazole
- 5-Mercapto-1-methyltetrazole
These compounds share the tetrazole ring structure but differ in their substituents, which can affect their chemical reactivity and applications. This compound is unique due to its carbonyl chloride functional group, which allows it to undergo specific reactions such as acylation and coordination with metals.
Propriétés
Numéro CAS |
1233068-13-7 |
|---|---|
Formule moléculaire |
C3H3ClN4O |
Poids moléculaire |
146.53512 |
Synonymes |
1-Methyl-1H-tetrazole-5-carbonyl chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


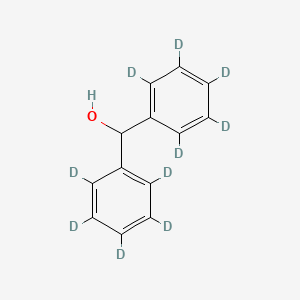
![2-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1149001.png)
